molecular formula C11H9ClN2O2S B13659597 Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate

Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate

Cat. No.: B13659597
M. Wt: 268.72 g/mol
InChI Key: SOYZYDLLHZUZQN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloropyridin-3-yl)thiazole-4-carboxylate (CAS: 400776-17-2) is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 2-chloropyridin-3-yl group and at position 4 with an ethyl carboxylate ester. This structure combines electron-deficient aromatic systems (chloropyridine) with a polar ester group, influencing its physicochemical and biological properties. The compound is primarily utilized in pharmaceutical research, particularly as a precursor in synthesizing bioactive molecules targeting cancer and microbial infections .

Properties

Molecular Formula

C11H9ClN2O2S

Molecular Weight

268.72 g/mol

IUPAC Name

ethyl 2-(2-chloropyridin-3-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)8-6-17-10(14-8)7-4-3-5-13-9(7)12/h3-6H,2H2,1H3

InChI Key

SOYZYDLLHZUZQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(N=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of ethyl 2-(2-chloropyridin-3-yl)thiazole-4-carboxylate generally involves the construction of the thiazole ring followed by substitution on the pyridine ring or vice versa. The key steps include:

  • Formation of the thiazole ring via Hantzsch-type reactions or cyclization of appropriate precursors.
  • Introduction of the 2-chloropyridin-3-yl substituent through nucleophilic substitution or cross-coupling reactions.
  • Functional group transformations to install the ethyl ester at the 4-position of the thiazole ring.

Detailed Synthetic Routes

Nucleophilic Substitution on Pyridine Ring

Ethyl 2-(6-chloropyridin-3-yl)-4-methylthiazole-5-carboxylate can be reacted with nucleophiles such as imidazole in the presence of cesium carbonate in dry DMF at 100 °C for 6 hours to substitute the chlorine atom on the pyridine ring, demonstrating the feasibility of functionalization at the 2-chloropyridin-3-yl moiety.

This method highlights the versatility of the chloropyridine substituent for further derivatization.

Multi-step Synthesis via Diazotization and Carbonyl Insertion

A patented method describes a four-step synthesis starting from 2-(2-aminothiazole-4-yl) ethyl acetate to obtain 4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester, a close analog to the target compound. The steps are:

Step Reaction Description Conditions Outcome
1 Diazotization and bromination of 2-(2-aminothiazole-4-yl) ethyl acetate in dichloromethane Room temperature, addition of bromination and diazotization reagents 2-(2-bromothiazole-4-yl) ethyl acetate
2 Reduction of brominated intermediate in ethanol 0 °C to room temperature, reducing agent 2-(2-bromothiazole-4-yl) ethane-1-alcohol
3 Carbonyl insertion reaction in ethanol under CO atmosphere with triethylamine and catalyst 80 °C, CO atmosphere 4-(2-hydroxyethyl)thiazole-2-carboxylic acid ethyl ester
4 Chlorination of hydroxyethyl intermediate with thionyl chloride Mild conditions 4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester

This method emphasizes mild reaction conditions, environmental friendliness, and operational simplicity.

Cyclization with Ethyl Bromopyruvate

Another synthetic approach involves refluxing 1-(2-nitrobenzylidene)thiosemicarbazide with ethyl bromopyruvate in absolute ethanol for 4 hours, yielding ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate analogs. Though this example uses a nitrobenzylidene substituent, it demonstrates the utility of ethyl bromopyruvate in constructing thiazole carboxylates.

This method may be adapted for the synthesis of this compound by substituting appropriate starting materials.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Hantzsch Reaction Pyridine-4-carbothioamide, ethyl 2-chloro-3-oxobutanoate Ethanol, reflux 5 h reflux High (not specified) Direct thiazole ring formation with pyridine substituent
Nucleophilic Substitution Ethyl 2-(6-chloropyridin-3-yl)-4-methylthiazole-5-carboxylate, imidazole Cs2CO3, dry DMF 100 °C, 6 h Not specified Functionalization of chloropyridine ring
Diazotization & Carbonyl Insertion 2-(2-aminothiazole-4-yl) ethyl acetate Bromination reagent, reducing agent, CO, catalyst, thionyl chloride Room temp to 80 °C Not specified Multi-step, mild conditions, environmentally friendly
Cyclization with Ethyl Bromopyruvate 1-(2-nitrobenzylidene)thiosemicarbazide, ethyl bromopyruvate Ethanol, reflux 4 h reflux 82 High yield, adaptable to other substituents

Research Outcomes and Notes

  • The Hantzsch reaction provides a robust route to construct the thiazole ring with pyridine substituents, yielding stable ethyl ester derivatives suitable for further modification.
  • Nucleophilic substitution on the 2-chloropyridin-3-yl moiety allows for diverse functionalization, expanding the compound’s utility in drug design.
  • The patented four-step synthesis involving diazotization, reduction, carbonyl insertion, and chlorination offers a clean, mild, and scalable method to produce chloroethyl-substituted thiazole esters, which are structurally related to the target compound.
  • Cyclization reactions with ethyl bromopyruvate demonstrate efficient formation of thiazole carboxylates with good yields and purity, which can be tailored by changing the substituents on the starting materials.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Modifications and Positional Isomerism

Key analogs differ in substituent positions and functional groups:

Compound Name CAS Number Substituent Position/Modification Key Properties/Applications Reference
Ethyl 2-(6-chloropyridin-3-yl)thiazole-4-carboxylate 400776-17-2 Chlorine at pyridine C6 (vs. C2) Potential anticancer activity
Ethyl 2-(5-bromopyridin-3-yl)thiazole-4-carboxylate 1552599-43-5 Bromine at pyridine C5 Enhanced lipophilicity
Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate 1185155-89-8 Dichlorophenyl instead of pyridine Higher toxicity (GHS Class 1B)
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)thiazole-4-carboxylate 5505-56-6 CF₃ and Cl on pyridine Improved metabolic stability
Ethyl 2-aminothiazole-4-carboxylate derivatives N/A Amino group at thiazole C2 Anticancer (e.g., β-catenin inhibition)

Key Observations :

  • Halogen Type : Bromine at pyridine C5 (CAS 1552599-43-5) increases molecular weight and lipophilicity (logP), which may enhance membrane permeability .
  • Aromatic System Replacement : Replacing chloropyridine with dichlorophenyl (CAS 1185155-89-8) increases steric bulk and toxicity, limiting therapeutic utility .

Key Insights :

  • The chloropyridinyl group in the target compound may enhance binding to hydrophobic pockets in proteins like β-catenin compared to hydrophilic hydrazinyl derivatives .
  • Amino-substituted analogs () exhibit direct anticancer activity, suggesting that electron-donating groups at thiazole C2 improve interaction with DNA or enzymes .

Physicochemical and ADMET Properties

  • LogP : The target compound’s logP (estimated ~2.5) is lower than brominated (logP ~3.0) or trifluoromethyl analogs (logP ~3.2), impacting bioavailability .
  • Metabolic Stability : The chlorine atom may increase susceptibility to oxidative metabolism compared to CF₃-containing analogs .
  • Toxicity : Dichlorophenyl analogs (CAS 1185155-89-8) exhibit higher acute toxicity (GHS Class 1B), likely due to bioaccumulation .

Biological Activity

Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal and agricultural chemistry. This article explores its biological activity, mechanisms of action, and applications based on a review of diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a chlorinated pyridine moiety, which contributes to its unique reactivity and biological properties. The presence of the chlorine atom on the pyridine ring allows for various substitution reactions, enhancing the compound's versatility in synthetic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to:

  • Inhibit Enzymatic Activity : The compound can inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
  • Disrupt Metabolic Processes : In agricultural applications, it may interfere with the metabolic processes of pests, leading to their elimination.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives possess:

  • Fungicidal Activity : Effective against various fungal strains at concentrations as low as 50 μg/mL .
  • Antibacterial Properties : Compounds have demonstrated activity against bacterial strains by disrupting peptidoglycan biosynthesis pathways.

Antiviral Activity

This compound has also been investigated for its antiviral potential. A related compound showed effectiveness against the Hepatitis C virus, indicating a broader spectrum of antiviral activity among thiazole derivatives .

Case Studies

  • High Throughput Screening (HTS) : A study utilizing HTS identified this compound as a lead compound in enforcing Oct3/4 expression in embryonic stem cells. This suggests potential applications in regenerative medicine and stem cell research .
  • Synthesis and Evaluation : A series of thiazole derivatives were synthesized and evaluated for their biological activities. The results indicated that many compounds exhibited significant antifungal and antibacterial activities, reinforcing the importance of the thiazole scaffold in drug development .

Data Table: Biological Activities of this compound

Activity TypeConcentration (μg/mL)Observed Effect
Antifungal50Good fungicidal activity
AntibacterialVariesDisruption of peptidoglycan biosynthesis
Antiviral100Effective against Hepatitis C virus

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 2-chloropyridine derivatives with thiazole precursors. Key steps include:

  • Cyanation : Using trimethylsilyl cyanide (TMSCN) and diethylcarbamoyl chloride in anhydrous methanol to introduce nitrile groups .
  • Sulfur insertion : Reacting with thiol esters in phosphate-buffered solutions, followed by oxidation with MnO₂ in dichloromethane to form thiazole rings .
  • Esterification : Employing ethyl chloroformate under basic conditions to stabilize the carboxylate group .
  • Optimization : Solvent polarity (e.g., THF vs. DCM), temperature control (0–50°C), and catalytic systems (e.g., Pd catalysts for cross-coupling) critically affect yield and purity .

Q. Which purification techniques are most effective for isolating this compound?

  • Methodological Answer :

  • Silica gel column chromatography : Effective for separating intermediates using gradients of cyclohexane/ethyl acetate (e.g., 0–100% ethyl acetate over 20 column volumes) .
  • Recrystallization : Suitable for final products, leveraging solubility differences in solvents like dichloromethane or methanol .
  • HPLC : Used for high-purity isolation, especially when characterizing bioactive derivatives .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer :

  • X-ray crystallography : Resolves atomic coordinates and displacement parameters using SHELXL refinement .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., chloropyridine at C3, thiazole at C2) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C11_{11}H9_{9}ClN2_{2}O2_{2}S) with <1 ppm error .

Advanced Research Questions

Q. What intermediates are critical in the synthesis of this compound, and how do their reactivities influence downstream steps?

  • Methodological Answer :

  • N-oxide precursors : Serve as electrophilic centers for cyanation; improper handling leads to hydrolysis byproducts .
  • Thioester intermediates : Reactivity with MnO₂ determines thiazole ring closure efficiency. Over-oxidation can form sulfones, reducing yield .
  • Tin- or silicon-protected intermediates : Enhance regioselectivity in cross-coupling reactions (e.g., Stille couplings) but require strict anhydrous conditions .

Q. How does the chloropyridine-thiazole scaffold influence biological activity, and what mechanisms are hypothesized?

  • Methodological Answer :

  • Anticancer activity : The compound disrupts β-catenin signaling in colorectal cancer cells, validated via in silico docking and enzyme inhibition assays (IC50_{50} <10 μM) .
  • Electrophilic interactions : The chlorine atom at pyridine C2 enhances binding to cysteine residues in target proteins, as shown in molecular dynamics simulations .
  • SAR studies : Analogues with bromine or methyl substitutions exhibit reduced activity, emphasizing the necessity of the 2-chloropyridine motif .

Q. How can contradictory bioactivity data between this compound and its analogs be resolved?

  • Methodological Answer :

  • Structural comparisons : For example, replacing the ethyl ester with methyl reduces solubility, lowering cellular uptake and apparent activity .
  • Assay conditions : Variances in pH (e.g., phosphate buffer vs. TRIS) alter protonation states of the thiazole nitrogen, affecting binding kinetics .
  • Metabolic stability : Cytochrome P450-mediated degradation of ethyl esters in hepatic microsomes may explain discrepancies in in vivo vs. in vitro results .

Q. What advanced analytical techniques are essential for studying reaction kinetics and degradation pathways?

  • Methodological Answer :

  • In situ NMR : Monitors real-time reaction progress (e.g., thiazole ring formation) in deuterated solvents .
  • LC-MS/MS : Identifies degradation products (e.g., hydrolyzed carboxylates) under accelerated stability conditions (40°C/75% RH) .
  • DFT calculations : Predicts transition states and intermediates for key steps like sulfur insertion, guiding mechanistic studies .

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